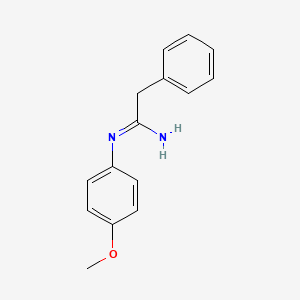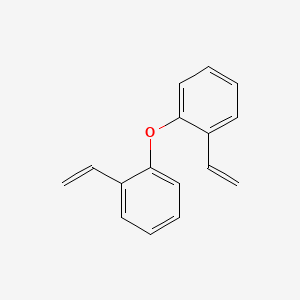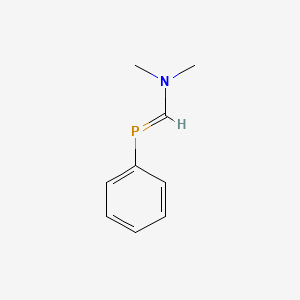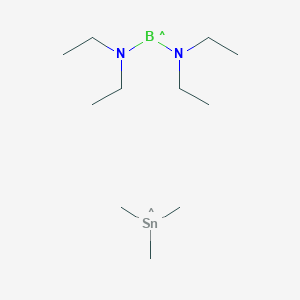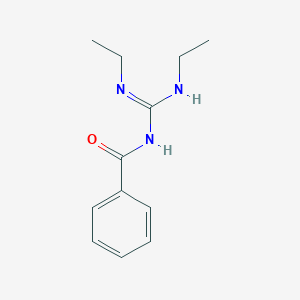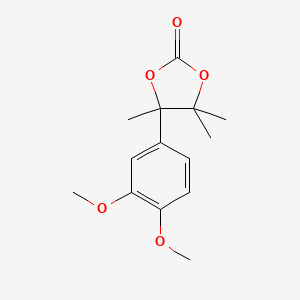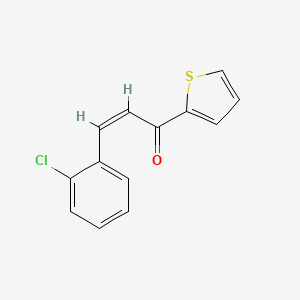![molecular formula C15H20N2O B14433960 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol CAS No. 75259-69-7](/img/structure/B14433960.png)
3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol is a compound that features a piperidine ring attached to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both piperidine and indole moieties in its structure suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Piperidin-4-yl)ethylamine with an indole derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and functional group protection/deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, use of automated reactors, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and indole derivatives, such as:
- 3-[2-(Piperidin-4-yl)ethyl]-1H-indole
- 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-5-ol
- 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-7-ol .
Uniqueness
The uniqueness of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol lies in its specific substitution pattern and the presence of both piperidine and indole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
75259-69-7 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C15H20N2O/c18-13-3-4-14-12(10-17-15(14)9-13)2-1-11-5-7-16-8-6-11/h3-4,9-11,16-18H,1-2,5-8H2 |
InChI Key |
MEQHPPYLEAISCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2=CNC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


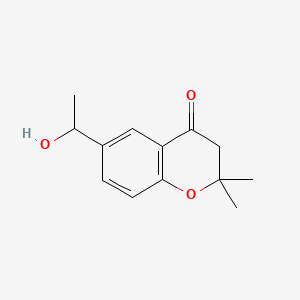
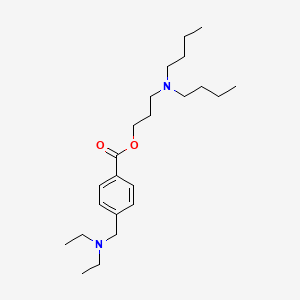
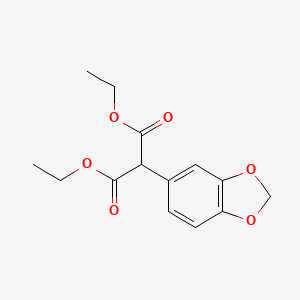
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
